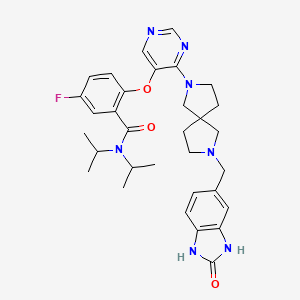
Menin-MLL inhibitor 4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Menin-MLL inhibitor 4 is a small molecule inhibitor designed to disrupt the interaction between menin and mixed-lineage leukemia (MLL) proteins. By inhibiting this interaction, this compound aims to reverse the oncogenic activity of MLL fusion proteins, offering a promising therapeutic strategy for treating acute leukemias .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The final steps often involve coupling reactions to attach specific functional groups that enhance the inhibitor’s potency and selectivity .
Industrial Production Methods: Industrial production of Menin-MLL inhibitor 4 requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reactions, optimizing reaction conditions (such as temperature, pressure, and solvent choice), and implementing purification techniques like crystallization and chromatography . The goal is to produce the compound in large quantities while maintaining its efficacy and safety profile.
Análisis De Reacciones Químicas
Types of Reactions: Menin-MLL inhibitor 4 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted aromatic compounds, which are intermediates in the synthesis of this compound .
Aplicaciones Científicas De Investigación
Menin-MLL inhibitor 4 has a wide range of scientific research applications, including:
Mecanismo De Acción
Menin-MLL inhibitor 4 exerts its effects by binding to the menin protein, thereby preventing its interaction with MLL fusion proteins. This disruption leads to the downregulation of oncogenic gene expression, such as HOXA9 and MEIS1, which are critical for the proliferation and survival of leukemia cells . The inhibitor’s binding to menin also reduces the trimethylation of histone H3 at lysine 4 (H3K4me3) and dimethylation at lysine 79 (H3K79me2), further inhibiting the leukemogenic activity of MLL fusion proteins .
Comparación Con Compuestos Similares
Menin-MLL inhibitor 4 is unique in its high affinity and selectivity for the menin-MLL interaction. Similar compounds include:
SNDX-5613 (Revumenib): Another menin inhibitor with promising clinical efficacy in treating acute leukemias.
KO-539 (Ziftomenib): A menin inhibitor with a different chemical structure but similar therapeutic potential.
MI-2 and MI-3: Early-generation menin inhibitors that provided the foundation for the development of more potent and selective inhibitors like this compound.
This compound stands out due to its optimized binding properties and enhanced efficacy in preclinical and clinical studies .
Propiedades
Fórmula molecular |
C32H38FN7O3 |
|---|---|
Peso molecular |
587.7 g/mol |
Nombre IUPAC |
5-fluoro-2-[4-[7-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)methyl]-2,7-diazaspiro[4.4]nonan-2-yl]pyrimidin-5-yl]oxy-N,N-di(propan-2-yl)benzamide |
InChI |
InChI=1S/C32H38FN7O3/c1-20(2)40(21(3)4)30(41)24-14-23(33)6-8-27(24)43-28-15-34-19-35-29(28)39-12-10-32(18-39)9-11-38(17-32)16-22-5-7-25-26(13-22)37-31(42)36-25/h5-8,13-15,19-21H,9-12,16-18H2,1-4H3,(H2,36,37,42) |
Clave InChI |
CWUVQWYYRPWMBB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C(C)C)C(=O)C1=C(C=CC(=C1)F)OC2=CN=CN=C2N3CCC4(C3)CCN(C4)CC5=CC6=C(C=C5)NC(=O)N6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



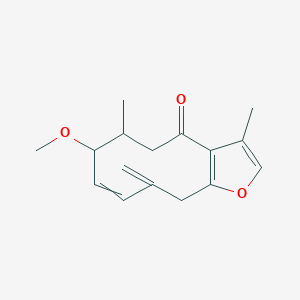
amine](/img/structure/B12432057.png)
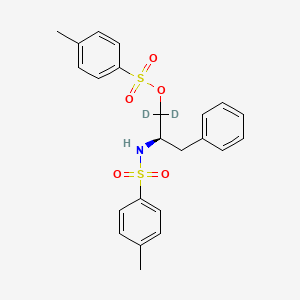


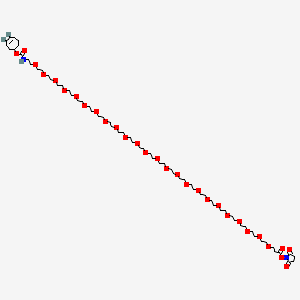


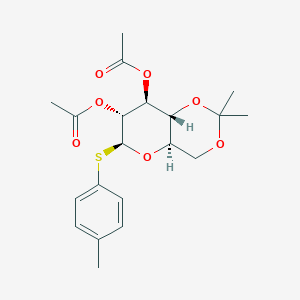
![2-[(6-Fluoropyridin-2-yl)formamido]-3-methylpentanoic acid](/img/structure/B12432104.png)
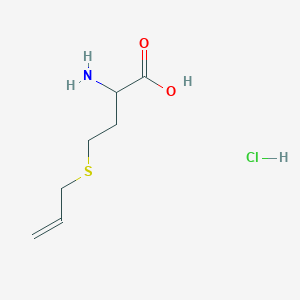
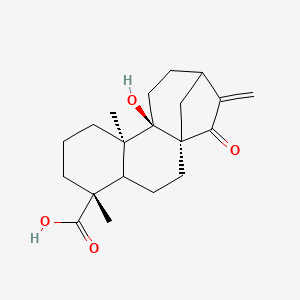
![3-(furan-3-yl)-N-[[4-(hydroxycarbamoyl)phenyl]methyl]-5-(4-hydroxyphenyl)-1H-pyrrole-2-carboxamide](/img/structure/B12432114.png)
